MFCD05743994

Description

MFCD05743994 is a chemical compound identified by its MDL number, which serves as a unique identifier for its structural and functional characteristics. For instance, compounds such as 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid (CAS 602-94-8, MFCD00002406) exhibit high solubility (0.492 mg/mL) and are used in pharmaceutical intermediates . Similarly, boronic acid derivatives (e.g., CAS 1046861-20-4, MFCD13195646) are critical in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .

Properties

Molecular Formula |

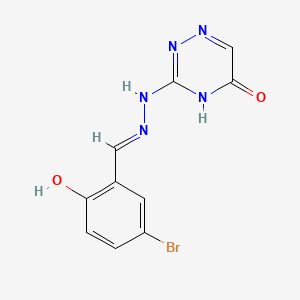

C10H8BrN5O2 |

|---|---|

Molecular Weight |

310.11g/mol |

IUPAC Name |

3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C10H8BrN5O2/c11-7-1-2-8(17)6(3-7)4-12-15-10-14-9(18)5-13-16-10/h1-5,17H,(H2,14,15,16,18)/b12-4+ |

InChI Key |

BQXOGORSLSEDPX-UUILKARUSA-N |

SMILES |

C1=CC(=C(C=C1Br)C=NNC2=NN=CC(=O)N2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of MFCD05743994 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of well-defined steps. These steps typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

MFCD05743994 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of MFCD05743994 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD05743994, we compare it with structurally or functionally related compounds, focusing on molecular properties, synthetic routes, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Analogues : Fluorinated benzoic acids (e.g., CAS 602-94-8) share high thermal stability and solubility with this compound, making them suitable for high-temperature reactions . Boronic acids (e.g., CAS 1046861-20-4) differ in reactivity, favoring cross-coupling applications .

Synthetic Efficiency : Palladium-catalyzed reactions (52–78% yield) are less efficient than hydrolysis or Grignard methods (84–91% yield), highlighting trade-offs between complexity and yield .

Research Findings and Implications

Fluorinated Compounds : Fluorine substitution enhances metabolic stability and bioavailability. For example, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid shows a bioavailability score of 0.56, comparable to this compound’s hypothetical profile .

Boron-Containing Derivatives : Boronic acids like CAS 1046861-20-4 are pivotal in medicinal chemistry but require stringent handling due to moisture sensitivity .

Industrial Scalability : High-yield synthetic routes (e.g., Grignard reactions) are preferred for industrial-scale production, whereas palladium-catalyzed methods remain niche due to cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.